molecular formula C7H7ClN2O B6338041 1-(4-Amino-2-chloropyridin-3-yl)ethanone CAS No. 1393573-67-5

1-(4-Amino-2-chloropyridin-3-yl)ethanone

Cat. No.: B6338041
CAS No.: 1393573-67-5
M. Wt: 170.59 g/mol
InChI Key: DDFIANAOLIBGFE-UHFFFAOYSA-N
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Description

1-(4-Amino-2-chloropyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C7H7ClN2O. It is primarily used as a building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-chloropyridin-3-yl)ethanone typically involves the chlorination of 4-amino-3-pyridinol followed by acetylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and acetylating agents like acetic anhydride .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves rigorous control of temperature, pressure, and reaction time to optimize the production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-chloropyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted pyridines, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1-(4-Amino-2-chloropyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-chloropyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to alterations in biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-2-bromopyridin-3-yl)ethanone
  • 1-(4-Amino-2-fluoropyridin-3-yl)ethanone
  • 1-(4-Amino-2-methylpyridin-3-yl)ethanone

Uniqueness

1-(4-Amino-2-chloropyridin-3-yl)ethanone is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-amino-2-chloropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFIANAOLIBGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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